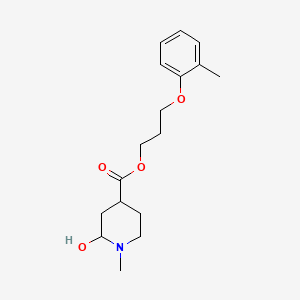

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate

Description

3-(2-Methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate is a synthetic organic compound featuring a piperidine core substituted with a hydroxyl group at position 2, a methyl group at position 1, and a carboxylate ester at position 2. The ester moiety is further linked to a 3-(2-methylphenoxy)propyl chain.

Properties

CAS No. |

102395-68-6 |

|---|---|

Molecular Formula |

C17H25NO4 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate |

InChI |

InChI=1S/C17H25NO4/c1-13-6-3-4-7-15(13)21-10-5-11-22-17(20)14-8-9-18(2)16(19)12-14/h3-4,6-7,14,16,19H,5,8-12H2,1-2H3 |

InChI Key |

ZCPIZNSMBMAXIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCCCOC(=O)C2CCN(C(C2)O)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-hydroxy-1-methylpiperidine-4-carboxylic acid

- A common approach involves starting from commercially available 4-hydroxypiperidine or 4-piperidone derivatives.

- The 1-methyl substitution is introduced via reductive amination or alkylation of the nitrogen atom on the piperidine ring.

- Hydroxylation at the 2-position can be achieved via stereoselective oxidation or by using chiral pool synthesis methods involving diethyl tartrate and titanium isopropoxide catalysis, as reported in related piperidine syntheses.

- The carboxylic acid function at the 4-position is introduced either by oxidation of the corresponding alcohol or by ring functionalization methods.

Representative procedure

- Oxidation of 4-hydroxypiperidine to 4-piperidone, followed by N-methylation using methyl iodide or reductive amination with formaldehyde and sodium cyanoborohydride.

- Introduction of the 2-hydroxy group via asymmetric dihydroxylation or enzymatic hydroxylation.

- Final oxidation or hydrolysis to yield the 2-hydroxy-1-methylpiperidine-4-carboxylic acid.

Preparation of 3-(2-methylphenoxy)propyl Alcohol

- The 3-(2-methylphenoxy)propyl moiety is synthesized by nucleophilic substitution of 2-methylphenol (o-cresol) with 3-chloropropanol or 3-bromopropanol under basic conditions.

- Typically, potassium carbonate or sodium hydride is used as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetone.

- The reaction proceeds via Williamson ether synthesis forming the ether linkage between the phenol oxygen and the propyl chain.

- The product is purified by extraction and distillation or chromatography.

Esterification to Form the Target Compound

Direct esterification

- The 2-hydroxy-1-methylpiperidine-4-carboxylic acid is coupled with 3-(2-methylphenoxy)propyl alcohol using classical esterification methods.

- Acid catalysis with concentrated sulfuric acid or p-toluenesulfonic acid in methanol or toluene under reflux conditions can be employed.

- Alternatively, coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) in the presence of 4-dimethylaminopyridine (DMAP) in dichloromethane or acetonitrile provide milder and more selective esterification.

Coupling via activated esters or acid chlorides

- The carboxylic acid is converted to an acid chloride using reagents like thionyl chloride or oxalyl chloride.

- The acid chloride intermediate is then reacted with 3-(2-methylphenoxy)propyl alcohol under basic conditions to form the ester.

- This method offers high yields and purity but requires careful handling of reactive intermediates.

Optimization and Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct acid-catalyzed esterification | Conc. H2SO4, reflux in MeOH or toluene | 60-75 | Simple, inexpensive | Harsh conditions, side reactions |

| DCC/DMAP coupling | DCC, DMAP, CH2Cl2, RT, 12 h | 80-90 | Mild, high selectivity | Requires purification of urea byproducts |

| Acid chloride method | SOCl2, then alcohol, RT or reflux | 85-95 | High yield, fast reaction | Requires acid chloride prep, moisture sensitive |

- Azide coupling methods and hydrazide intermediates have been used in related ester and amide syntheses but are less common for this compound.

- Ultrasonic irradiation and microwave-assisted synthesis have been reported to enhance reaction rates and yields in related ether and ester formations but specific data for this compound are limited.

Spectral and Purity Confirmation

- The synthesized compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.

- Key signals include ester carbonyl stretch (~1730 cm^-1 in IR), aromatic protons of the 2-methylphenoxy group, and characteristic piperidine ring signals.

- High purity is confirmed by chromatographic methods such as HPLC.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated compounds, strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate is used in various scientific research fields, including:

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: In studies involving enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine vs. Piperidine Derivatives

The compound differs from piperazine-based analogs (e.g., HBK14–HBK19 in ) in its nitrogen-containing ring system. Piperazine (two nitrogen atoms) often enhances hydrogen-bonding capacity and basicity compared to piperidine (one nitrogen). For example, HBK16 (a piperazine derivative) exhibits antagonistic activity at serotonin receptors, attributed to its ability to form stable interactions with polar residues in binding pockets .

Substituent Effects on Bioactivity

- Phenoxypropyl Chains: The 3-(2-methylphenoxy)propyl group is structurally analogous to substituents in HBK17 (3-(2,5-dimethylphenoxy)propyl) and HBK18 (3-(2,4,6-trimethylphenoxy)propyl). Methyl groups on the aromatic ring typically enhance lipophilicity, which can improve CNS penetration but may reduce aqueous solubility .

- Hydroxyl and Ester Groups : The 2-hydroxy group on the piperidine ring is a key distinction from acetylated or protected derivatives (e.g., compounds 1a–2c in ). Acetylation of hydroxyl groups in similar structures (e.g., betulinamides) improved antimalarial activity by increasing stability, suggesting that the unprotected hydroxyl in the target compound might render it susceptible to metabolic degradation .

Functional Group Comparisons

- Thiirane vs. Phenoxypropyl: In , thiirane-functionalized spherosilics demonstrate unique thermal properties due to sulfur’s electron-rich nature. The target compound’s phenoxypropyl chain lacks such reactivity but may contribute to aromatic stacking interactions in biological targets.

- MCHR1 Antagonists: The fluoroethylated SNAP derivatives in highlight the role of halogenated substituents in enhancing receptor affinity.

Data Tables

Table 1: Structural Comparison of Selected Analogous Compounds

Table 2: Impact of Substituents on Pharmacokinetic Properties

Research Findings and Hypotheses

- Antimalarial Potential: Piperazinyl derivatives (e.g., 1c, IC₅₀ = 220 nM) demonstrate that nitrogen-rich cores enhance activity against Plasmodium. The target compound’s piperidine core may offer reduced efficacy but improved selectivity.

- Neuroactive Potential: Structural similarities to HBK17 and SNAP-7941 suggest possible CNS applications, though the hydroxyl group may necessitate prodrug development to bypass first-pass metabolism .

- Synthetic Challenges : The ester linkage in the target compound could be prone to hydrolysis, as seen in unprotected derivatives of betulinamides .

Biological Activity

3-(2-methylphenoxy)propyl 2-hydroxy-1-methylpiperidine-4-carboxylate, a compound with significant potential in pharmacology, exhibits various biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : CHNO

- CAS Number : 102395-68-6

- Molecular Weight : 291.36 g/mol

The compound's biological activity is largely attributed to its interaction with neurotransmitter systems, particularly its influence on serotonin and norepinephrine reuptake. This mechanism suggests potential applications in treating mood disorders and anxiety.

Antidepressant Activity

Research indicates that this compound may exhibit antidepressant-like effects. In animal models, it has demonstrated:

- Increased locomotor activity , suggesting enhanced mood.

- Reduction in immobility time in forced swim tests, a common measure of antidepressant efficacy.

Analgesic Effects

The compound also shows promise as an analgesic. Preclinical studies have reported:

- Significant pain relief in models of inflammatory pain.

- Mechanistic studies suggest modulation of pain pathways involving opioid receptors.

In Vitro Studies

In vitro assays have demonstrated that the compound interacts with various cellular pathways:

- Cell Viability Assays : Showed low cytotoxicity to mammalian cells at therapeutic concentrations.

- Enzyme Inhibition Studies : Indicated potential inhibition of key enzymes involved in neurotransmitter metabolism.

In Vivo Studies

In vivo studies further support the biological activity of the compound:

- Animal Models : Demonstrated efficacy in reducing symptoms of depression and anxiety.

- Pharmacokinetics : Studies indicate favorable absorption and distribution profiles, with a half-life conducive to therapeutic use.

Case Studies

-

Study on Antidepressant Effects :

- Objective : Evaluate the antidepressant-like effects in rodent models.

- Results : Significant reduction in depressive behaviors compared to control groups, with a noted increase in serotonergic activity.

-

Analgesic Efficacy Assessment :

- Objective : Assess pain relief in inflammatory models.

- Results : Marked reduction in pain scores, supporting its potential as a non-opioid analgesic alternative.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other known compounds:

| Compound Name | Antidepressant Activity | Analgesic Activity | Cytotoxicity Level |

|---|---|---|---|

| 3-(2-methylphenoxy)propyl 2-hydroxy... | High | Moderate | Low |

| Paroxetine | Very High | Low | Moderate |

| Duloxetine | High | Moderate | Low |

Q & A

Q. Table 1: Synthetic Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Esterification | Mitsunobu reaction, 0°C→RT, 24h | 78–85 | 90 |

| Purification | Silica chromatography (EtOAc:hexane 3:7) | 70 | 98 |

| Recrystallization | Ethanol, −20°C, 48h | 65 | 99.5 |

Advanced: How can contradictions in crystallographic data be resolved during structural determination of this compound?

Methodological Answer:

Crystallographic discrepancies (e.g., twinning, poor resolution) require:

Software Tools : Use SHELXL for refinement, leveraging its robustness in handling high-resolution data and twinning corrections. Cross-validate with Olex2 for electron density mapping .

Data Collection : Optimize crystal mounting and cooling (100 K) to minimize disorder. For challenging cases, collect data at synchrotron facilities to enhance resolution .

Validation : Apply the Rigaku Quality Index (R-factor < 5%) and check for hydrogen-bonding consistency in the Cambridge Structural Database (CSD) for analogous piperidine derivatives .

Basic: Which analytical techniques are most effective for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

NMR Spectroscopy : Monitor degradation by tracking proton shifts in DMSO-d6, focusing on the ester carbonyl (δ 170–175 ppm) and phenolic hydroxyl (δ 5–6 ppm) regions .

Mass Spectrometry (HRMS) : Use electrospray ionization (ESI+) to detect hydrolysis products (e.g., free carboxylic acid fragments) .

Stability Chambers : Incubate samples at pH 2–9 (37°C, 7 days) and quantify degradation via UV-Vis at λ = 254 nm .

Advanced: How does stereochemistry at the piperidine ring influence this compound’s interaction with biological targets?

Methodological Answer:

Docking Studies : Compare enantiomers using AutoDock Vina with receptor models (e.g., serotonin or sigma-1 receptors). The (R)-configuration at C2 may enhance binding affinity due to hydrophobic interactions with pocket residues .

Pharmacophore Mapping : Overlay with bioactive conformers of methyl 4-hydroxypiperidine-2-carboxylate derivatives to identify critical hydrogen-bond donors/acceptors .

In Vitro Assays : Test enantiomers in cell-based models (e.g., cAMP inhibition) to correlate stereochemistry with functional activity .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. Work in a fume hood to avoid inhalation .

Storage : Store at −20°C under argon to prevent oxidation. Avoid prolonged exposure to light due to phenolic moiety sensitivity .

Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Dispose via certified hazardous waste protocols .

Advanced: What computational methods are suitable for predicting the compound’s metabolic pathways?

Methodological Answer:

In Silico Tools : Use SwissADME to predict cytochrome P450 interactions. Focus on CYP3A4-mediated oxidation of the piperidine ring and O-demethylation of the phenoxy group .

Metabolite Identification : Combine LC-MS/MS with MetabolitePilot™ software to detect phase I/II metabolites in hepatic microsome incubations .

Toxicity Profiling : Apply ProTox-II to assess hepatotoxicity risks based on structural alerts (e.g., ester hydrolysis products) .

Basic: How can reaction intermediates be isolated and characterized during scaled-up synthesis?

Methodological Answer:

Continuous Flow Chemistry : Use microreactors to control exothermic reactions (e.g., esterification) and isolate intermediates via in-line liquid-liquid extraction .

Spectroscopic Monitoring : Implement FTIR in real-time to track carbonyl (C=O) formation at 1740 cm⁻¹ .

Crystallization Screening : Optimize solvent systems (e.g., acetone/water) using POLYMATH™ to enhance intermediate crystal quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.